4,4-Dimethyl-1,2,3,4-tetrahydroisoquinoline-5-carbonitrile
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Overview
Description
4,4-Dimethyl-1,2,3,4-tetrahydroisoquinoline-5-carbonitrile is a synthetic organic compound with the molecular formula C12H14N2. It is a derivative of tetrahydroisoquinoline, a class of compounds known for their diverse biological activities and applications in medicinal chemistry .
Preparation Methods
The synthesis of 4,4-Dimethyl-1,2,3,4-tetrahydroisoquinoline-5-carbonitrile typically involves the cyclization of an N-acyl derivative of β-phenylethylamine in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3), phosphorus pentoxide (P2O5), or zinc chloride (ZnCl2) . Industrial production methods may involve bulk custom synthesis and procurement .
Chemical Reactions Analysis
4,4-Dimethyl-1,2,3,4-tetrahydroisoquinoline-5-carbonitrile undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding nitrones using hydrogen peroxide, catalyzed by selenium dioxide.
Reduction: Reduction reactions can convert it into different tetrahydroisoquinoline derivatives.
Substitution: It can undergo substitution reactions with aromatic carboxylic acid chlorides to form 2-arylalkyl tetrahydroisoquinolines.
Common reagents and conditions used in these reactions include sulfuric acid, phosphoric acid, and acrylonitrile . Major products formed from these reactions include 2-functionalized tetrahydroisoquinolines and nitrone derivatives .
Scientific Research Applications
4,4-Dimethyl-1,2,3,4-tetrahydroisoquinoline-5-carbonitrile has several scientific research applications:
Mechanism of Action
The mechanism of action of 4,4-Dimethyl-1,2,3,4-tetrahydroisoquinoline-5-carbonitrile involves its interaction with molecular targets such as monoamine oxidase enzymes. It inhibits the activity of these enzymes, leading to increased levels of monoamines in the brain, which can have various therapeutic effects . The compound’s structure allows it to interact with specific pathways involved in neurotransmitter regulation .
Comparison with Similar Compounds
4,4-Dimethyl-1,2,3,4-tetrahydroisoquinoline-5-carbonitrile is unique due to its specific substitution pattern and biological activities. Similar compounds include:
1,2,3,4-Tetrahydroisoquinoline: A parent compound with a similar core structure but lacking the dimethyl and carbonitrile substitutions.
2-Phenyl-1,2,3,4-tetrahydroisoquinoline: Another derivative with a phenyl substitution at the 2-position.
4,4-Dimethyl-1,2,3,4-tetrahydroisoquinoline: A closely related compound without the carbonitrile group.
These compounds share some biological activities but differ in their specific applications and potency.
Properties
IUPAC Name |
4,4-dimethyl-2,3-dihydro-1H-isoquinoline-5-carbonitrile |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N2/c1-12(2)8-14-7-10-5-3-4-9(6-13)11(10)12/h3-5,14H,7-8H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NXLYCHGSVCJTRX-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CNCC2=C1C(=CC=C2)C#N)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90744840 |
Source
|
Record name | 4,4-Dimethyl-1,2,3,4-tetrahydroisoquinoline-5-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90744840 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
186.25 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1203686-62-7 |
Source
|
Record name | 1,2,3,4-Tetrahydro-4,4-dimethyl-5-isoquinolinecarbonitrile | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1203686-62-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4,4-Dimethyl-1,2,3,4-tetrahydroisoquinoline-5-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90744840 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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